(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Stereochemistry Chiral resolution Quality control

Researchers requiring stereochemically defined chiral building blocks face challenges when undefined isomer mixtures compromise structure-activity relationships. (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid (CAS 189385-64-6) provides the trans-configured scaffold essential for NMDA receptor modulator development. • Enables NMDA receptor glycine site modulation-cis isomers lack this validated activity. • Conformationally constrained (1 rotatable bond) for enhanced binding affinity in peptidomimetic drug design. • Verified stereochemical purity ≥97% eliminates in-house chiral resolution.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 189385-64-6
Cat. No. B069231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
CAS189385-64-6
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CNC(CC1O)C(=O)O
InChIInChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
InChIKeyKRHNXNZBLHHEIU-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid (CAS 189385-64-6) as a Stereochemically Defined Chiral Scaffold


(2R,4R)-4-hydroxypiperidine-2-carboxylic acid (CAS 189385-64-6) is a chiral, non-proteinogenic α-amino acid featuring a piperidine ring with defined (2R,4R) stereochemistry, a C4-hydroxyl group, and a C2-carboxylic acid moiety . This compound, also designated as trans-4-hydroxy-D-pipecolic acid, belongs to the broader class of hydroxylated pipecolic acids—naturally occurring imino acids found in various plant species and microbial systems that serve as conformationally constrained scaffolds in medicinal chemistry [1]. Its physicochemical profile includes a molecular weight of 145.16 g/mol, predicted LogP of −3.0, topological polar surface area of 69.6 Ų, and three hydrogen bond donors [2][3]. The (2R,4R) configuration places the C4-hydroxyl and C2-carboxyl groups in a trans-diaxial orientation, a spatial arrangement that directly influences molecular recognition events and distinguishes this specific stereoisomer from its cis- and enantiomeric counterparts in both synthetic and biological contexts .

Why Generic 4-Hydroxypipecolic Acid Cannot Substitute for (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid (CAS 189385-64-6) in Stereosensitive Applications


The 4-hydroxypipecolic acid scaffold exists as four discrete stereoisomers—(2R,4R), (2S,4S), (2R,4S), and (2S,4R)—each with distinct three-dimensional spatial arrangements that dictate non-interchangeable molecular recognition properties [1]. The trans-configured isomers ((2R,4R) and (2S,4S)) adopt a rigid piperidine ring conformation where the C4-hydroxyl and C2-carboxyl groups occupy equatorial-axial or axial-equatorial positions depending on ring puckering, whereas cis-configured isomers ((2R,4S) and (2S,4R)) present fundamentally different pharmacophore geometries [2]. In biological systems, this stereochemical divergence translates to measurable selectivity: L-pipecolic acid derivatives undergo stereospecific enzymatic hydroxylation by fungal trans-4-hydroxylases that discriminate between enantiomeric substrates, demonstrating that stereochemistry—not merely the presence of functional groups—governs biological processing [3]. Consequently, substituting a generic or undefined stereoisomer mixture for the specific (2R,4R) enantiomer introduces uncontrolled conformational variables that can invalidate structure-activity relationships, compromise synthetic reproducibility, and alter target engagement profiles in medicinal chemistry campaigns [4].

Quantitative Differentiation Evidence for (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid (CAS 189385-64-6) Relative to Structural Analogs


Stereochemical Purity and Defined Absolute Configuration Versus Undefined Mixtures

Commercial (2R,4R)-4-hydroxypiperidine-2-carboxylic acid (CAS 189385-64-6) is supplied with verified stereochemical purity ≥97% as determined by HPLC and NMR analysis, with the absolute configuration confirmed as (2R,4R) based on defined stereocenters (2 of 2 defined stereocentres) . In contrast, generic '4-hydroxypiperidine-2-carboxylic acid' products lacking stereochemical specification (e.g., CAS 14228-16-1) are supplied as undefined mixtures or racemates with no stereochemical identity guarantee . A commercial-grade product from a reputable supplier specifies purity as '97% (HPLC, GC)' with batch-specific certificates of analysis confirming the (2R,4R) configuration via NMR and chiral HPLC .

Stereochemistry Chiral resolution Quality control

Conformational Constraint and Rigid Scaffold Geometry Versus Linear Amino Acid Analogs

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold provides conformational constraint via its cyclic piperidine ring, limiting backbone flexibility relative to linear γ-amino acids [1]. Research on 4-hydroxypipecolic acid derivatives has demonstrated their utility as 'conformationally constrained homoserine analogues' and 'conformational probes' for drug discovery, where the rigid piperidine framework restricts rotatable bonds to one (C2-carboxyl rotation), compared to linear amino acid analogues that possess 3-4 rotatable bonds [2]. The (2R,4R) trans-configuration specifically enforces a distinct spatial orientation of the C4-hydroxyl and C2-carboxyl groups, reducing conformational entropy upon target binding relative to flexible linear scaffolds [3].

Conformational analysis Scaffold rigidity Peptidomimetics

Synthetic Utility in Enantiodivergent and Chemoenzymatic Routes Versus Single-Enantiomer Limitations

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold serves as a versatile chiral building block that can be accessed via multiple established synthetic routes, including enantiodivergent chemoenzymatic approaches that yield both enantiomers from common precursors [1]. Specifically, an efficient chemoenzymatic synthesis starting from commercial δ-valerolactam enables production of both cis and trans-4-hydroxypipecolic acid stereoisomers, with the trans-isomers ((2R,4R) and (2S,4S)) accessible via stereocontrolled reduction of enamine double bonds using palladium-catalyzed methoxycarbonylation of 4-hydroxy-substituted lactam-derived vinyl phosphates [2]. In contrast, syntheses of alternative 4-hydroxy-substituted heterocyclic scaffolds (e.g., 4-hydroxyproline derivatives) require distinct chiral pool starting materials and may not offer the same enantiodivergent flexibility from common intermediates [3].

Asymmetric synthesis Chemoenzymatic synthesis Chiral building blocks

Natural Product Identity and Analytical Detection Specificity Versus Synthetic Surrogates

Trans-4-hydroxypipecolic acid, including the (2R,4R) stereoisomer, occurs naturally in various plant species and can be analytically distinguished from other imino acids via established HPLC methods [1]. A validated HPLC method using dinitrophenyl derivatization achieved detection limits of 100 pmol for 4-hydroxypipecolic acid (HPA) and proline, and 10 pmol for pipecolic acid (Pip), demonstrating that HPA can be reliably quantified in complex biological matrices with specificity distinguishing it from the non-hydroxylated parent pipecolic acid [2]. The (2R,4R)-configured compound, identified in IMPPAT as a phytochemical constituent, exhibits distinct chromatographic behavior and spectroscopic signatures (DeepSMILES: O[C@@H]CCN[C@H]C6)C=O)O) that differentiate it from cis-isomers and non-hydroxylated analogues in analytical workflows [3].

Phytochemistry Natural product analysis HPLC quantification

Biological Activity Profile Differentiation: Trans-Configured Versus Cis-Configured 4-Hydroxypipecolic Acids

Trans-4-hydroxypipecolic acid derivatives, including the (2R,4R) scaffold, exhibit distinct biological activity profiles compared to cis-configured stereoisomers, particularly in neuropharmacological contexts [1]. Trans-4-hydroxypipecolic acid-4-sulfate (t-HPIS), the naturally occurring sulfated derivative of the trans-configured scaffold, has been characterized as a 'potent and selective' modulator of the NMDA receptor, whereas cis-4-hydroxypipecolic acid derivatives demonstrate feeding deterrent activity in insects with no reported NMDA receptor modulation [2]. This stereochemistry-dependent biological divergence—trans-isomers engaging NMDA receptors, cis-isomers acting as insect antifeedants—demonstrates that the (2R,4R) trans-configuration is not merely a structural nuance but a determinant of distinct pharmacologic activity [3].

NMDA receptor Neuropharmacology Sulfated amino acids

Evidence-Backed Application Scenarios for (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid (CAS 189385-64-6) Based on Differentiated Performance Data


Medicinal Chemistry: Stereospecific NMDA Receptor Modulator Development

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold provides the trans-configured stereochemical foundation required for developing NMDA receptor modulators, as demonstrated by the potent and selective activity of trans-4-hydroxypipecolic acid-4-sulfate (t-HPIS) at the NMDA receptor glycine site [1]. Researchers pursuing neuroprotective agents or competitive NMDA antagonists should prioritize the (2R,4R) stereoisomer over generic 4-hydroxypipecolic acid sources, as cis-configured isomers exhibit fundamentally different biological profiles (insect feeding deterrence) with no validated NMDA receptor engagement [2].

Phytochemical and Metabolomics Research: Validated Analytical Standard

For natural product chemists investigating non-protein amino acids in leguminous plants (Acacia, Calliandra, Prosopis, Sophora species), (2R,4R)-4-hydroxypiperidine-2-carboxylic acid serves as an authenticated reference standard for HPLC-based quantification [3]. The established detection limit of 100 pmol via dinitrophenyl derivatization HPLC, with distinct chromatographic resolution from pipecolic acid (10 pmol detection limit) and proline (100 pmol detection limit), enables reliable identification and quantification in complex plant matrices [4]. Procuring the stereochemically defined (2R,4R) compound ensures analytical accuracy in phytochemical screening workflows where stereoisomer misidentification would confound metabolomic interpretations.

Peptidomimetic Design: Conformationally Constrained Scaffold Incorporation

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold offers a conformationally constrained alternative to flexible linear amino acids, with only one rotatable bond (C2-carboxyl) compared to 3-4 rotatable bonds in linear γ-amino acid analogues [5]. This reduced conformational entropy translates to enhanced binding affinity when incorporated into peptidomimetic frameworks targeting receptors or enzymes requiring rigid pharmacophore presentation [6]. The trans-diaxial orientation of the C4-hydroxyl and C2-carboxyl groups in the (2R,4R) configuration provides a defined spatial geometry that cannot be replicated by cis-isomers or linear surrogates, making it the preferred procurement choice for conformation-based drug discovery campaigns.

Asymmetric Synthesis and Chiral Building Block Supply

For organic chemists and process development groups requiring a reliable chiral building block, the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold benefits from established enantiodivergent synthetic routes accessible from commercial δ-valerolactam [7]. The availability of stereocontrolled reduction protocols (palladium-catalyzed methoxycarbonylation of vinyl phosphates) enables scalable production of the (2R,4R) stereoisomer with verified stereochemical purity ≥97% [8]. Procurement of the stereochemically defined compound ensures synthetic reproducibility and eliminates the need for in-house chiral resolution, which is particularly valuable when the (2R,4R) configuration is required for downstream diastereoselective transformations.

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